(Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-30-12-4-11-25-22(29)18(13-24)19-16-5-2-3-6-17(16)20(26-19)27-21(28)14-7-9-15(23)10-8-14/h2-3,5-10H,4,11-12H2,1H3,(H,25,29)(H,26,27,28)/b19-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJORMBLRYHSJP-HNENSFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where various substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as cyclization and condensation, to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific compound under consideration may share these properties due to its structural similarities with known anticancer agents .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity. Compounds with similar configurations have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuropharmacological Effects
There is emerging evidence that compounds with isoindole structures can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. The potential for (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide to act as a neuroprotective agent is an area ripe for exploration .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Variations in the synthesis process can lead to derivatives with enhanced biological activities or altered pharmacokinetic profiles. For example, modifications to the methoxypropyl group could influence solubility and bioavailability, which are critical factors in drug design .
Case Study 1: Anticancer Screening
In a study conducted on similar benzamide derivatives, several compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that modifications at the para position of the benzamide significantly enhanced anticancer activity. This suggests that (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide could be optimized for better efficacy through structural alterations .
Case Study 2: Antimicrobial Evaluation
A series of isoindole-based compounds were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain structural features contributed to increased antibacterial potency. Future studies on (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide could provide insights into its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzamide substituent, heterocyclic core, or functional groups. Below is a detailed comparative analysis:
Substituted Benzamide Analogs
The closest analog is N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (CAS: 896074-61-6), which replaces the 4-chloro group with a 4-methyl substituent on the benzamide ring. Key differences include:
Heterocyclic Core Modifications
N-Methyl-N-(6-chloro-7-cyano-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 4, ) shares a chloro-cyano motif but replaces the isoindole core with a benzodithiazine ring. Key distinctions:
The benzodithiazine analog’s sulfone groups contribute to stronger intermolecular interactions but reduce synthetic accessibility compared to the isoindole-based target compound .
α-Glucosidase Inhibitor Analogs
Compounds like chromone glycosides and alkaloids () share structural mimicry with oligosaccharides due to their cyano and amide groups. While the target compound lacks sugar-like rings, its cyano-oxoethylidene moiety may competitively inhibit enzymes like α-glucosidase, similar to these natural products .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s Z-configuration and isoindole core require precise stereochemical control during synthesis, unlike the more rigid benzodithiazine analogs .
- Biological Activity : The 4-chloro substituent may enhance target affinity compared to methyl analogs, as seen in kinase inhibitors where chloro groups improve hydrophobic interactions .
- Analytical Detection : Infrared spectroscopy () could differentiate the target compound from analogs by identifying unique C≡N (2235 cm⁻¹) and SO2 (1155 cm⁻¹) stretches .
Biological Activity
(Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide, with the CAS number 885183-69-7, is a synthetic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C22H19ClN4O3
- Molecular Weight : 422.87 g/mol
- IUPAC Name : 4-chloro-N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]benzamide
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the isoindole and cyano groups suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown antibacterial properties against various strains, indicating potential for (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide to possess similar effects .
- Enzyme Inhibition : Compounds with structural similarities have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. This suggests that (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide may also inhibit these enzymes, contributing to its pharmacological profile .
Case Studies and Research Findings
Recent investigations have explored the biological activity of compounds related to (Z)-4-chloro-N-(1-(1-cyano-2-((3-methoxypropyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide:
Q & A
Basic Questions
Q. What are the established synthetic routes for this compound, and what starting materials are critical?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with 4-chlorobenzohydrazonamide derivatives and malonaldehyde precursors. Key steps include:
- Schiff base formation : Condensation of hydrazonamide with keto-enol tautomers under reflux conditions (e.g., acetic acid as a catalyst) .
- Cyclization : Use of Vilsmeier-Haack formylation to generate isoindole or benzofuran cores .
- Substitution : Introduction of the 3-methoxypropylamino group via nucleophilic substitution or coupling reactions .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹) and confirms imine (C=N) formation .
- 1H/13C NMR : Resolves proton environments (e.g., isoindole aromatic protons at δ 7.2–8.1 ppm) and carbon assignments (e.g., carbonyl carbons at δ 165–175 ppm) .
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .
Q. What preliminary biological activities have been investigated?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antioxidant Screening : DPPH radical scavenging assays to evaluate ROS inhibition potential .
- Receptor Binding : Computational docking studies to assess interactions with enzymes/receptors (e.g., kinase targets) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for imine formation efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol/THF for cyclization steps .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Example : achieved a 68% yield using acetic acid reflux, while microwave methods in similar compounds improved yields by 15–20% .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., Z-configuration of the oxoethylidene group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., isoindole vs. benzamide protons) .
- Isotopic Labeling : Use 15N-labeled precursors to track nitrogen environments in complex hydrazide derivatives .
Q. What computational approaches are suitable for studying electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO/LUMO energies and charge distribution .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., water/DMSO) on conformational stability .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, GPCRs) .
Q. How to establish structure-activity relationships (SAR) for bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3-methoxypropyl with cyclopropylmethyl) and compare bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., cyano group, chloro-substituted benzamide) using 3D-QSAR models .
- Enzymatic Assays : Measure IC₅₀ values against target enzymes (e.g., COX-2, CYP450 isoforms) to correlate substituent effects with inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
